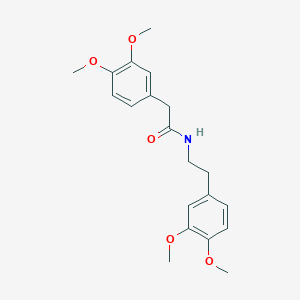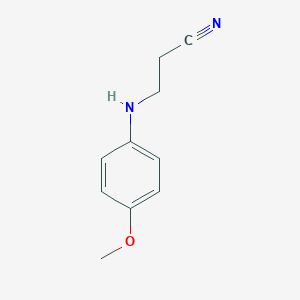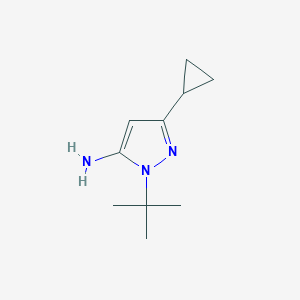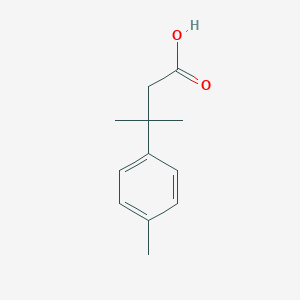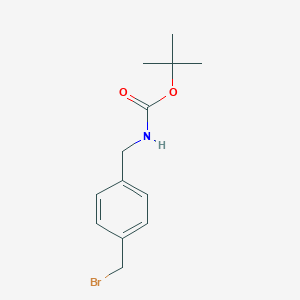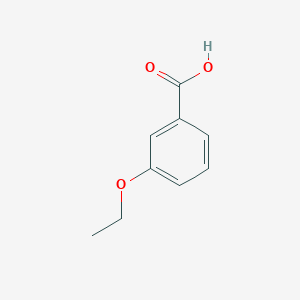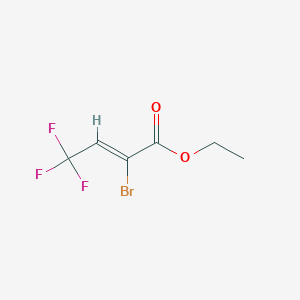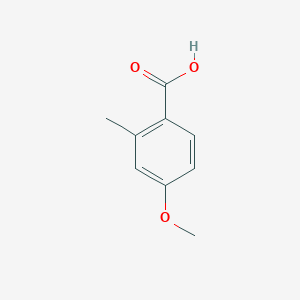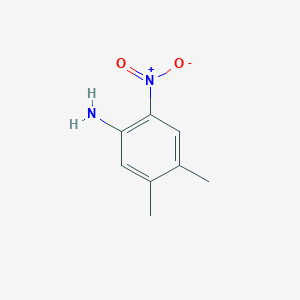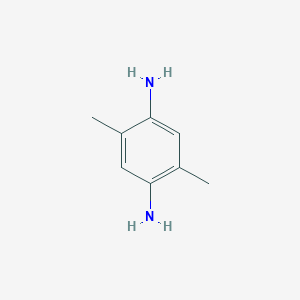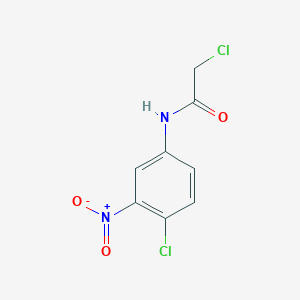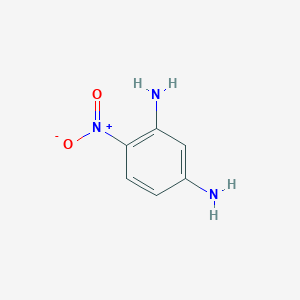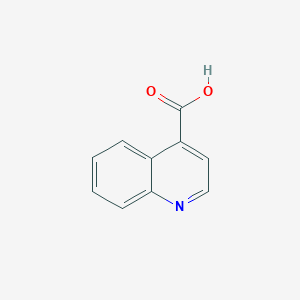![molecular formula C9H6F3NO5S B181819 {[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid CAS No. 957372-02-0](/img/structure/B181819.png)
{[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid is an organic compound with the molecular formula C9H6F3NO5S and a molecular weight of 297.21 g/mol This compound is characterized by the presence of a nitro group, a trifluoromethyl group, and a sulfinyl group attached to a phenyl ring, which is further connected to an acetic acid moiety
Métodos De Preparación
The synthesis of {[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the nitration of 4-(trifluoromethyl)phenylacetic acid to introduce the nitro group, followed by sulfoxidation to attach the sulfinyl group. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and oxidizing agents such as hydrogen peroxide for sulfoxidation .
Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
{[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under specific conditions.
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction pathway chosen.
Aplicaciones Científicas De Investigación
{[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of {[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparación Con Compuestos Similares
Similar compounds to {[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid include:
{[2-Nitro-4-(trifluoromethyl)phenyl]sulfonyl}acetic acid: Differing by the oxidation state of the sulfur atom.
{[2-Amino-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid: Differing by the reduction of the nitro group to an amino group.
{[2-Nitro-4-(methyl)phenyl]sulfinyl}acetic acid: Differing by the substitution of the trifluoromethyl group with a methyl group.
The uniqueness of this compound lies in its combination of functional groups, which impart distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO5S/c10-9(11,12)5-1-2-7(6(3-5)13(16)17)19(18)4-8(14)15/h1-3H,4H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJUVGJXBGUUER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])S(=O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40361703 |
Source


|
| Record name | {[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]SULFINYL}ACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957372-02-0 |
Source


|
| Record name | {[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]SULFINYL}ACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
